molecular formula C8H5ClN2O B13466301 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde

1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde

Cat. No.: B13466301
M. Wt: 180.59 g/mol
InChI Key: GYPJGXMCUUWLPZ-UHFFFAOYSA-N
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Description

1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde is a heterocyclic compound that contains both pyrrole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde typically involves cyclization reactions that form the pyrrolo[1,2-a]pyrazine core. One common method includes the cyclization of 1-phenyl-2-(1H-pyrrol-1-yl)ethanone under metal-free conditions . This method allows for the production of trisubstituted pyrrolo[1,2-a]pyrazines.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar cyclization and annulation techniques used in laboratory settings, scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the aldehyde group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: Products vary depending on the nucleophile used, resulting in compounds like amines or thioethers.

Scientific Research Applications

1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde can be compared with other pyrrolo[1,2-a]pyrazine derivatives:

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

1-chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde

InChI

InChI=1S/C8H5ClN2O/c9-8-7-2-1-6(5-12)11(7)4-3-10-8/h1-5H

InChI Key

GYPJGXMCUUWLPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=C2C(=N1)Cl)C=O

Origin of Product

United States

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